molecular formula C14H12O3 B065216 3'-Methoxybiphenyl-3-carboxylic acid CAS No. 168618-45-9

3'-Methoxybiphenyl-3-carboxylic acid

Cat. No. B065216
Key on ui cas rn: 168618-45-9
M. Wt: 228.24 g/mol
InChI Key: JFPVSZXZHHOWMI-UHFFFAOYSA-N
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Patent
US06025375

Procedure details

Sodium carbonate (11.13 g) was added portionwise to a stirred solution of dihydroxy-(3-methoxyphenyl)borane (5.85 g) and 3-iodobenzoic acid (8.68 g) in water (138 ml) at room temperature, and then palladium(II) acetate (78.6 mg) was added portionwise thereto at the same temperature. The resulting mixture was stirred at the same temperature for 4 hours. The reaction mixture was filtered, then the filtrate was washed twice with diethyl ether and adjusted to pH 2.0 with 6N hydrochloric acid. The precipitated powder was collected by filtration and dissolved in ethyl acetate. The solution was dried over magnesium sulfate and evaporated in vacuo. The residue was washed with n-hexane to afford 3'-methoxy-3-biphenylcarboxylic acid (4.34 g) as a powder.
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
solvent
Reaction Step One
Quantity
78.6 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].OB(O)[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1.I[C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:16][O:15][C:11]1[CH:10]=[C:9]([C:19]2[CH:27]=[CH:26][CH:25]=[C:21]([C:22]([OH:24])=[O:23])[CH:20]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
11.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5.85 g
Type
reactant
Smiles
OB(C1=CC(=CC=C1)OC)O
Name
Quantity
8.68 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
138 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
78.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed twice with diethyl ether
FILTRATION
Type
FILTRATION
Details
The precipitated powder was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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